2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinone core, a methoxyphenyl group, and a cyclopenta[d]pyrimidinyl azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the cyclopenta[d]pyrimidine core. This can be achieved through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . The azetidine moiety is then introduced through a series of nucleophilic substitution reactions, followed by the attachment of the methoxyphenyl group via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and automated systems for the subsequent functionalization reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would also be important considerations.
Chemical Reactions Analysis
Types of Reactions
2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopenta structure and have been studied for their biological activity.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: Known for their use as corrosion inhibitors and their structural similarity to the target compound.
Uniqueness
2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core, a methoxyphenyl group, and a cyclopenta[d]pyrimidinyl azetidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-28-19-8-3-2-5-15(19)18-9-10-20(27)26(24-18)14-11-25(12-14)21-16-6-4-7-17(16)22-13-23-21/h2-3,5,8-10,13-14H,4,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEUTOXBZCWXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C4=NC=NC5=C4CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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